molecular formula C9H8ClNO B1411034 2-Cyclopropylisonicotinoyl chloride CAS No. 1935586-15-4

2-Cyclopropylisonicotinoyl chloride

Cat. No.: B1411034
CAS No.: 1935586-15-4
M. Wt: 181.62 g/mol
InChI Key: NGTXLHBTPJNODJ-UHFFFAOYSA-N
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Description

2-Cyclopropylisonicotinoyl chloride is a heterocyclic organic compound with the chemical formula C9H8ClNO. It is a carbonyl chloride derivative and is primarily used in research settings. The compound is known for its reactivity and is utilized in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopropylisonicotinoyl chloride can be synthesized through the reaction of 2-cyclopropylisonicotinic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of thionyl chloride or other chlorinating agents to convert carboxylic acids to their corresponding acyl chlorides. The process is typically carried out in large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylisonicotinoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-cyclopropylisonicotinic acid and hydrochloric acid.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like pyridine to neutralize the generated hydrochloric acid.

    Hydrolysis: Water or aqueous solutions are used, typically under ambient conditions.

    Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    2-Cyclopropylisonicotinic Acid: Formed from hydrolysis.

Scientific Research Applications

2-Cyclopropylisonicotinoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropylisonicotinoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets such as enzymes and receptors. The molecular pathways involved depend on the specific derivative formed and its intended application .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropylisonicotinic Acid: The parent acid from which 2-Cyclopropylisonicotinoyl chloride is derived.

    Isonicotinoyl Chloride: A similar acyl chloride with a pyridine ring but without the cyclopropyl group.

    Cyclopropylcarbonyl Chloride: Another acyl chloride with a cyclopropyl group but lacking the pyridine ring.

Uniqueness

This compound is unique due to the presence of both a cyclopropyl group and a pyridine ring, which confer distinct reactivity and potential biological activity. The combination of these structural features makes it a valuable intermediate in the synthesis of complex molecules with diverse applications.

Biological Activity

2-Cyclopropylisonicotinoyl chloride is a heterocyclic organic compound with the chemical formula C9_9H8_8ClNO. It is primarily known for its reactivity as an acyl chloride, making it a valuable intermediate in various synthetic applications, particularly in medicinal chemistry and biological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound can be synthesized through the reaction of 2-cyclopropylisonicotinic acid with thionyl chloride (SOCl2_2). The synthesis typically involves refluxing the acid in dichloromethane with thionyl chloride added dropwise. This method effectively converts the carboxylic acid into its corresponding acyl chloride, which is crucial for further chemical reactions.

Key Reactions

  • Nucleophilic Substitution : The compound readily reacts with nucleophiles such as amines and alcohols to form amides and esters.
  • Hydrolysis : In the presence of water, it hydrolyzes to yield 2-cyclopropylisonicotinic acid and hydrochloric acid.
  • Reduction : It can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4_4).

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological macromolecules. The chloroacetyl group in this compound can interact with nucleophilic sites on proteins and nucleic acids, leading to various biological effects:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including kinases and proteases, which are crucial in cellular signaling pathways .
  • Interaction with DNA/RNA : It may bind to nucleic acids, affecting their replication and transcription processes.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity, particularly in cancer therapy and as an enzyme inhibitor. Its unique structural features contribute to its potential as a therapeutic agent.

Case Studies

  • Inhibition of CLK Kinases : Studies have shown that compounds similar to this compound can inhibit cdc2-like kinases (CLKs), which are implicated in cancer progression. Inhibition of CLK activity has been linked to reduced cancer cell growth, making it a promising target for cancer therapies .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially targeting pathogens resistant to conventional treatments .

Research Findings

Study Focus Findings Reference
CLK InhibitionCompounds showed effective inhibition of CLK activity, impacting cancer cell survival.
Enzyme InteractionDemonstrated interaction with proteases and kinases, indicating potential for enzyme inhibition studies.
Antimicrobial PotentialExhibited activity against various bacterial strains; further research needed for clinical applications.

Properties

IUPAC Name

2-cyclopropylpyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-9(12)7-3-4-11-8(5-7)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTXLHBTPJNODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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